molecular formula C7H16ClN B1383436 N,3,3-trimethylcyclobutan-1-amine hydrochloride CAS No. 1803572-39-5

N,3,3-trimethylcyclobutan-1-amine hydrochloride

Cat. No.: B1383436
CAS No.: 1803572-39-5
M. Wt: 149.66 g/mol
InChI Key: UVZTWUBJBPKEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3,3-trimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN It is a derivative of cyclobutane, featuring a trimethyl substitution at the 3-position and an amine group at the 1-position, forming a hydrochloride salt

Scientific Research Applications

N,3,3-trimethylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-trimethylcyclobutan-1-amine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutan-1-amine with a cyclizing agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The reaction mixture is then purified through techniques such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N,3,3-trimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of N,3,3-trimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanamine: A simpler analog without the trimethyl substitution.

    N-methylcyclobutanamine: A derivative with a single methyl group on the nitrogen atom.

    3,3-dimethylcyclobutanamine: A compound with two methyl groups at the 3-position.

Uniqueness

N,3,3-trimethylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,3,3-trimethylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(2)4-6(5-7)8-3;/h6,8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZTWUBJBPKEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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